Ethyl 5-iodo-1,3-thiazole-2-carboxylate
CAS No.: 1500358-48-4
Cat. No.: VC3007402
Molecular Formula: C6H6INO2S
Molecular Weight: 283.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1500358-48-4 |
---|---|
Molecular Formula | C6H6INO2S |
Molecular Weight | 283.09 g/mol |
IUPAC Name | ethyl 5-iodo-1,3-thiazole-2-carboxylate |
Standard InChI | InChI=1S/C6H6INO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 |
Standard InChI Key | JMMYMFAREZBJOF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C(S1)I |
Canonical SMILES | CCOC(=O)C1=NC=C(S1)I |
Introduction
Structural Information
Ethyl 5-iodo-1,3-thiazole-2-carboxylate (CAS: 1500358-48-4) is characterized by its distinct molecular framework consisting of a thiazole core with specific functional groups. The compound has a molecular formula of C6H6INO2S with a molecular weight of 283.09 g/mol . Its chemical structure can be represented using various notations:
Chemical Identifiers
The detailed structural information of the compound is represented through several standardized chemical identifiers:
The thiazole ring represents the core structure, with nitrogen at position 3 and sulfur at position 1, following the standard numbering convention for thiazoles.
Physical Structure
The compound features a planar thiazole ring with an iodine atom at the 5-position, which significantly influences its reactivity and potential applications in synthetic chemistry. The ethyl carboxylate group at the 2-position provides a reactive site for further functionalization and modification, making this compound particularly valuable in organic synthesis.
Physical and Chemical Properties
Ethyl 5-iodo-1,3-thiazole-2-carboxylate possesses distinctive physical and chemical properties that determine its behavior in chemical reactions and applications.
Collision Cross Section Data
The predicted collision cross section (CCS) values, which provide insights into the compound's three-dimensional structure and behavior in mass spectrometry, are presented in Table 1:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 283.92368 | 146.1 |
[M+Na]+ | 305.90562 | 149.1 |
[M+NH4]+ | 300.95022 | 149.7 |
[M+K]+ | 321.87956 | 147.0 |
[M-H]- | 281.90912 | 140.3 |
[M+Na-2H]- | 303.89107 | 137.6 |
[M]+ | 282.91585 | 144.0 |
[M]- | 282.91695 | 144.0 |
Table 1: Predicted Collision Cross Section Values for Ethyl 5-iodo-1,3-thiazole-2-carboxylate
Chemical Reactivity
The compound exhibits reactivity characteristic of thiazole derivatives, influenced significantly by the presence of the iodine atom and the carboxylate group. The iodine atom at the 5-position provides a site for various coupling reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. The carboxylate group at the 2-position can participate in ester hydrolysis, transesterification, and amidation reactions, among others.
Synthesis and Reactions
Several synthetic approaches exist for the preparation of Ethyl 5-iodo-1,3-thiazole-2-carboxylate and related derivatives. These methods typically involve the functionalization of the thiazole core or direct construction of the thiazole ring with appropriate substituents.
Synthetic Methods
One potential synthetic route involves the iodination of the appropriate thiazole precursor. The iodination process typically employs iodinating agents such as molecular iodine (I2) or N-iodosuccinimide (NIS) under specific conditions to selectively introduce the iodine atom at the 5-position of the thiazole ring .
Another approach involves the construction of the thiazole ring with pre-installed functional groups. This might include condensation reactions involving thioamides or thioureas with appropriate α-halo carbonyl compounds . The reaction of ketones with iodine and thiourea has been reported as a method for synthesizing 2-aminothiazoles, which could serve as precursors for further functionalization to obtain the target compound .
Reactions and Transformations
Ethyl 5-iodo-1,3-thiazole-2-carboxylate can undergo various chemical transformations:
Hydrolysis Reactions
The ethyl ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation is exemplified in related systems:
"To an ethanol (3 mL) solution of thiazole-2-carboxylic acid ethyl ester (213 mg, 1.355 mmol) was added aqueous KOH (2 M, 3.5 mL). The mixture was stirred at room temperature for 2 h then concentrated, acidified with aqueous HCl (2 M, 3 mL). The resulting white needle crystal (43 mg) was collected from the solution by filtration."
A similar hydrolysis method for thiazole derivatives involves using sodium hydroxide:
"To a solution of ethyl thiazolo[3,2-a]indole (136.5 mg, 0.5 mmol, 1.0 equiv) in ethanol (2.0 mL), sodium hydroxide (200.0 mg, 5.0 mmol, 10 equiv) was added, and the reaction was stirred at room temperature. After the disappearance of the starting material (12.0 h, TLC check), the ethanol was removed under reduced pressure, and to the crude, ethyl acetate (10 mL) was added. The crude mixture was washed with an aqueous solution of sulfuric acid (0,1% v:v, 10 mL) until an acidic pH is reached."
Cross-Coupling Reactions
Applications
Ethyl 5-iodo-1,3-thiazole-2-carboxylate serves as a versatile building block in organic synthesis and has potential applications in several fields.
Medicinal Chemistry
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. The iodine-containing thiazole derivatives can serve as key intermediates in the synthesis of more complex bioactive molecules with potential therapeutic applications .
Material Science
Functionalized thiazoles have applications in material science, particularly in the development of functional materials with specific electronic or optical properties. The iodine substituent, which can be replaced with various moieties through cross-coupling reactions, provides a platform for tuning these properties .
Synthetic Chemistry
As a functionalized heterocycle, Ethyl 5-iodo-1,3-thiazole-2-carboxylate can participate in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals .
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